molecular formula C21H34N2O4 B6976237 tert-butyl N-[3-[3-(hydroxymethyl)piperidin-1-yl]-2-(4-methoxyphenyl)propyl]carbamate

tert-butyl N-[3-[3-(hydroxymethyl)piperidin-1-yl]-2-(4-methoxyphenyl)propyl]carbamate

Cat. No.: B6976237
M. Wt: 378.5 g/mol
InChI Key: PLCBWNVJCAWMAZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-[3-(hydroxymethyl)piperidin-1-yl]-2-(4-methoxyphenyl)propyl]carbamate is a complex organic compound that features a tert-butyl carbamate group, a piperidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-[3-(hydroxymethyl)piperidin-1-yl]-2-(4-methoxyphenyl)propyl]carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and scalable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[3-[3-(hydroxymethyl)piperidin-1-yl]-2-(4-methoxyphenyl)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction can produce alcohol or amine derivatives.

Scientific Research Applications

tert-Butyl N-[3-[3-(hydroxymethyl)piperidin-1-yl]-2-(4-methoxyphenyl)propyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[3-[3-(hydroxymethyl)piperidin-1-yl]-2-(4-methoxyphenyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and the methoxyphenyl group are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets tert-butyl N-[3-[3-(hydroxymethyl)piperidin-1-yl]-2-(4-methoxyphenyl)propyl]carbamate apart is its unique combination of functional groups, which confer specific reactivity and biological activity. The presence of the hydroxymethyl group, piperidine ring, and methoxyphenyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[3-[3-(hydroxymethyl)piperidin-1-yl]-2-(4-methoxyphenyl)propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O4/c1-21(2,3)27-20(25)22-12-18(17-7-9-19(26-4)10-8-17)14-23-11-5-6-16(13-23)15-24/h7-10,16,18,24H,5-6,11-15H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCBWNVJCAWMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CN1CCCC(C1)CO)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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